1-Ethoxy-4,5-diiodo-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-4,5-diiodo-2-nitrobenzene is an organic compound with the molecular formula C8H7I2NO3 It is a derivative of benzene, characterized by the presence of ethoxy, diiodo, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-4,5-diiodo-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of ethoxybenzene to introduce the nitro group. This is followed by iodination to add the diiodo groups at the desired positions on the benzene ring. The reaction conditions often require the use of strong acids like sulfuric acid and reagents such as iodine and nitric acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-4,5-diiodo-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The nitro and diiodo groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed:
Substitution: Depending on the substituent introduced, products like 1-amino-4,5-diiodo-2-nitrobenzene can be formed.
Reduction: 1-Ethoxy-4,5-diiodo-2-aminobenzene.
Oxidation: 1-Ethoxy-4,5-diiodo-2-carboxybenzene.
Scientific Research Applications
1-Ethoxy-4,5-diiodo-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-Ethoxy-4,5-diiodo-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the diiodo groups can facilitate halogen bonding. These interactions can affect biological pathways and molecular processes, making the compound useful in various applications .
Comparison with Similar Compounds
1-Ethoxy-4-nitrobenzene: Lacks the diiodo groups, making it less reactive in certain substitution reactions.
1,2-Diiodo-4-nitrobenzene: Similar structure but lacks the ethoxy group, affecting its solubility and reactivity.
1-Ethoxy-2-nitrobenzene: Lacks the diiodo groups, resulting in different chemical properties and applications.
Uniqueness: 1-Ethoxy-4,5-diiodo-2-nitrobenzene is unique due to the combination of ethoxy, diiodo, and nitro groups on the benzene ring. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry.
Properties
CAS No. |
920504-09-2 |
---|---|
Molecular Formula |
C8H7I2NO3 |
Molecular Weight |
418.95 g/mol |
IUPAC Name |
1-ethoxy-4,5-diiodo-2-nitrobenzene |
InChI |
InChI=1S/C8H7I2NO3/c1-2-14-8-4-6(10)5(9)3-7(8)11(12)13/h3-4H,2H2,1H3 |
InChI Key |
KHKFLZFZDUEORF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1[N+](=O)[O-])I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.